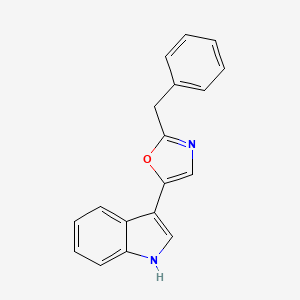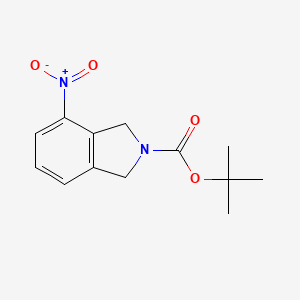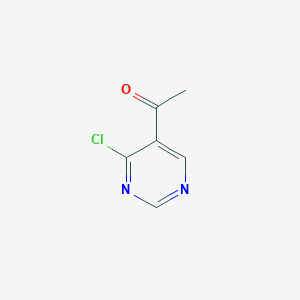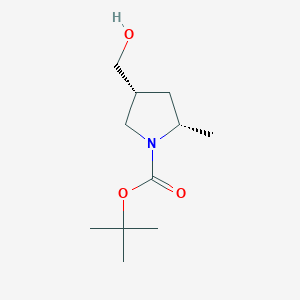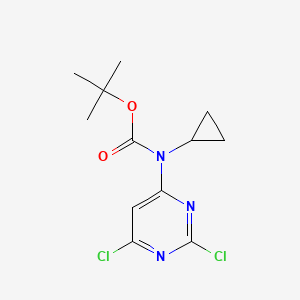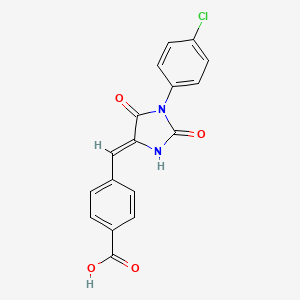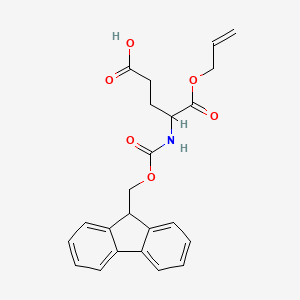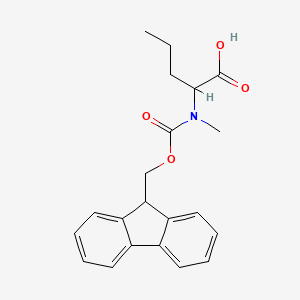
(1-Pentyl-1H-imidazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Pentyl-1H-imidazol-4-yl)methanol is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a pentyl group attached to the nitrogen atom at the first position of the imidazole ring and a hydroxymethyl group at the fourth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pentyl-1H-imidazol-4-yl)methanol can be achieved through various methods. One common approach involves the reduction of 1-pentyl-1H-imidazole-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
- Dissolve 1-pentyl-1H-imidazole-4-carboxylic acid in THF.
- Slowly add a solution of LiAlH4 in THF at 0°C.
- Stir the mixture at room temperature overnight.
- Quench the reaction with water and filter the resulting precipitate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative reducing agents and solvents may be employed to optimize the reaction conditions and reduce costs .
化学反应分析
Types of Reactions
(1-Pentyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with Pd/C catalyst under high pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 1-Pentyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-Pentyl-1H-imidazoline-4-ylmethanol.
Substitution: Various substituted imidazole derivatives depending on the reagent used
科学研究应用
(1-Pentyl-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and sensors
作用机制
The mechanism of action of (1-Pentyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological and pharmacological effects .
相似化合物的比较
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanol: Similar structure but with a methyl group instead of a pentyl group.
(1-Butyl-1H-imidazol-4-yl)methanol: Similar structure but with a butyl group instead of a pentyl group.
(1-Ethyl-1H-imidazol-4-yl)methanol: Similar structure but with an ethyl group instead of a pentyl group
Uniqueness
(1-Pentyl-1H-imidazol-4-yl)methanol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to its shorter-chain analogs .
属性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
(1-pentylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-11-6-9(7-12)10-8-11/h6,8,12H,2-5,7H2,1H3 |
InChI 键 |
JXZOKATUTIRQJI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C=C(N=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



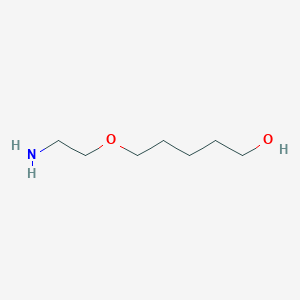
![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)

